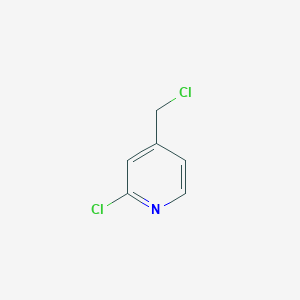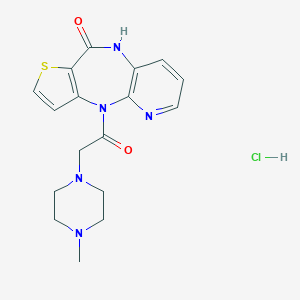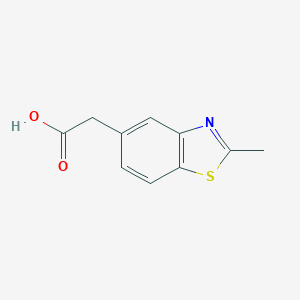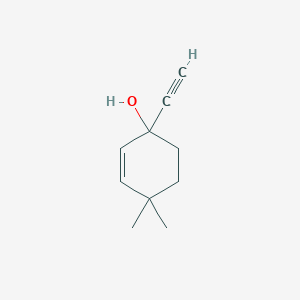![molecular formula C22H27NOS2 B011261 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- CAS No. 105247-17-4](/img/structure/B11261.png)
2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to modulate various signaling pathways involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have demonstrated that 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, decrease inflammation, and inhibit the growth of cancer cells. The compound has also been found to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is its versatility. The compound can be easily synthesized and modified, making it an attractive candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in the field of material science, such as in the development of new polymers and coatings. Additionally, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] involves the reaction of 2-mercaptobenzothiazole with 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions and using high purity reagents.
Applications De Recherche Scientifique
2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
105247-17-4 |
|---|---|
Nom du produit |
2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- |
Formule moléculaire |
C22H27NOS2 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C22H27NOS2/c1-21(2,3)15-11-14(12-16(19(15)24)22(4,5)6)13-23-17-9-7-8-10-18(17)26-20(23)25/h7-12,24H,13H2,1-6H3 |
Clé InChI |
FQQRWOWMCBISBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C3=CC=CC=C3SC2=S |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C3=CC=CC=C3SC2=S |
Autres numéros CAS |
105247-17-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



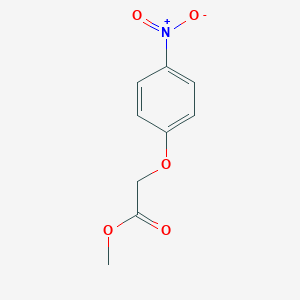
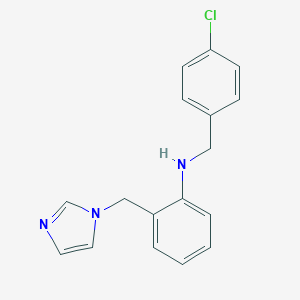

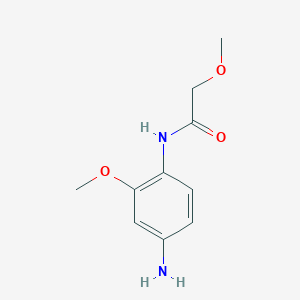
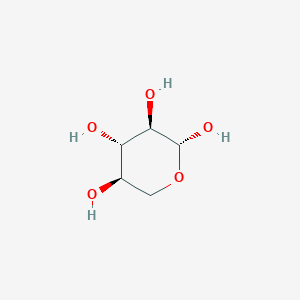
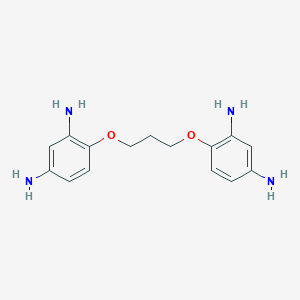
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
